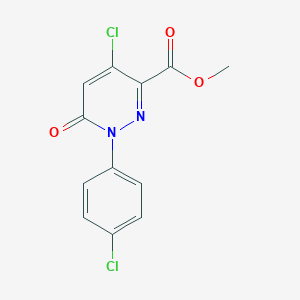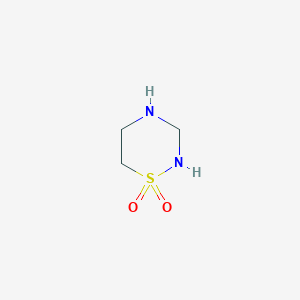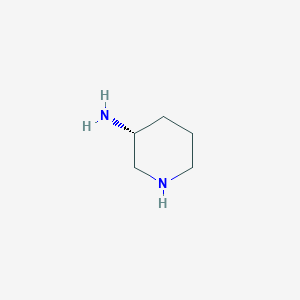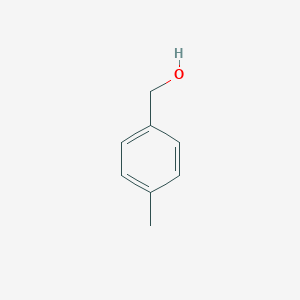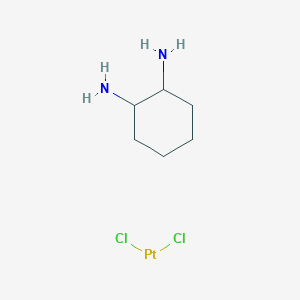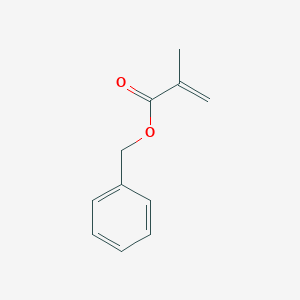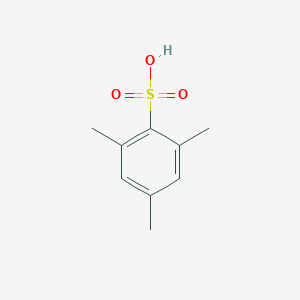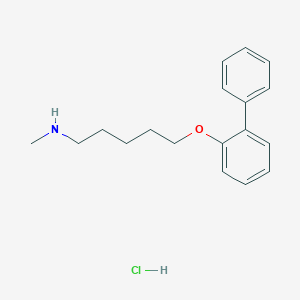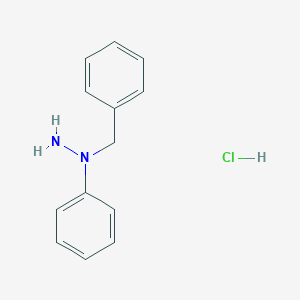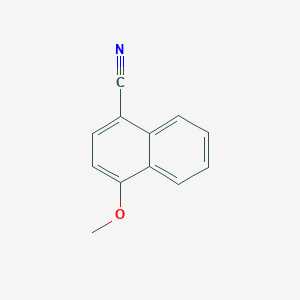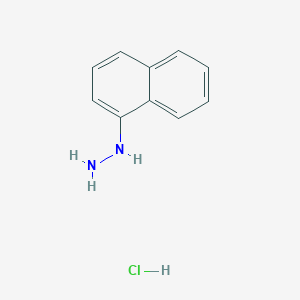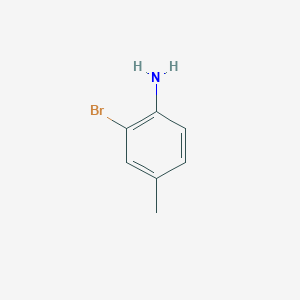
2-ブロモ-4-メチルアニリン
概要
説明
2-Bromo-4-methylaniline, also known as 2-Bromo-p-toluidine or 4-Amino-3-bromotoluene, is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
科学的研究の応用
2-Bromo-4-methylaniline has several applications in scientific research:
作用機序
Target of Action
2-Bromo-4-methylaniline is an organic compound that primarily targets the 3-bromoquinoline molecule . The primary role of this interaction is to facilitate the synthesis of 3-(2-bromo-4-methylphenylamino)quinoline .
Mode of Action
The compound interacts with its target through a process known as palladium-catalyzed selective amination . This reaction involves the replacement of a hydrogen atom in the 3-bromoquinoline molecule with the 2-Bromo-4-methylaniline, resulting in the formation of 3-(2-bromo-4-methylphenylamino)quinoline .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Bromo-4-methylaniline is the synthesis of iminophosphoranes . This compound serves as a crucial intermediate in this pathway, facilitating the formation of complex molecules .
Result of Action
The primary molecular effect of 2-Bromo-4-methylaniline’s action is the formation of 3-(2-bromo-4-methylphenylamino)quinoline . This compound can serve as a valuable intermediate in the synthesis of various organic compounds, including biologically active compounds .
Action Environment
The action of 2-Bromo-4-methylaniline can be influenced by various environmental factors. For instance, the compound is air-sensitive and should be stored in a dark place under an inert atmosphere . These conditions can significantly influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
2-Bromo-4-methylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of iminophosphoranes and other organic compounds. It participates in palladium-catalyzed selective amination reactions, such as the amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline . Additionally, it reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum to form amides . These interactions highlight the compound’s versatility in forming various chemical bonds and its importance in organic synthesis.
Cellular Effects
The effects of 2-Bromo-4-methylaniline on cellular processes are not extensively documented. As an arylamine, it is likely to influence cell function by interacting with cellular proteins and enzymes. Arylamines are known to undergo metabolic activation, leading to the formation of reactive intermediates that can bind to cellular macromolecules, potentially causing cytotoxicity and genotoxicity
Molecular Mechanism
At the molecular level, 2-Bromo-4-methylaniline exerts its effects through various chemical reactions. It can undergo electrophilic aromatic substitution reactions, where the amino group activates the benzene ring, making it more reactive towards electrophiles . This property allows 2-Bromo-4-methylaniline to participate in a wide range of organic reactions, including amination and bromination. The compound’s ability to form stable intermediates and products is essential for its role in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of 2-Bromo-4-methylaniline are critical factors. The compound is known to be air-sensitive and should be stored in a dark, inert atmosphere at room temperature to maintain its stability Over time, exposure to air and light can lead to degradation, affecting its reactivity and efficacy in biochemical reactions
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methylaniline at different dosages in animal models have not been extensively studied. As with many arylamines, it is essential to consider potential toxic or adverse effects at high doses. Acute toxicity studies indicate that 2-Bromo-4-methylaniline is toxic when ingested, inhaled, or absorbed through the skin . Therefore, careful dosage control is necessary to avoid harmful effects in experimental settings.
Metabolic Pathways
2-Bromo-4-methylaniline is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its activation and detoxification. The compound can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and potentially cause cytotoxicity . Additionally, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and conjugated metabolites . These metabolic pathways are crucial for understanding the compound’s biological effects and potential toxicity.
Transport and Distribution
The transport and distribution of 2-Bromo-4-methylaniline within cells and tissues are influenced by its chemical properties. As a relatively small and lipophilic molecule, it can diffuse across cell membranes and accumulate in lipid-rich compartments The compound may also interact with transporters and binding proteins, affecting its localization and distribution within the cell
Subcellular Localization
The subcellular localization of 2-Bromo-4-methylaniline is likely influenced by its chemical structure and interactions with cellular components. The compound’s lipophilicity allows it to accumulate in lipid-rich organelles such as the endoplasmic reticulum and mitochondria Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, affecting its activity and function
準備方法
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylaniline can be synthesized through several methods. One common method involves the bromination of 4-methylaniline (p-toluidine). The process typically includes the following steps:
Acetylation: 4-Methylaniline is first acetylated using acetic anhydride to form N-acetyl-4-methylaniline.
Bromination: The acetylated compound is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield N-acetyl-2-bromo-4-methylaniline.
Hydrolysis: Finally, the acetyl group is removed through hydrolysis using aqueous base to obtain 2-Bromo-4-methylaniline
Industrial Production Methods: In industrial settings, the production of 2-Bromo-4-methylaniline may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 2-Bromo-4-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group on the benzene ring is strongly activating and ortho- and para-directing, making the compound highly reactive in electrophilic aromatic substitution reactions.
Palladium-Catalyzed Amination: It participates in palladium-catalyzed selective amination reactions to form complex organic compounds.
Formation of Amides: It reacts with ethyl and methyl imidazo[1,2-a]pyridine-2-carboxylates in the presence of trimethylaluminum to form amides.
Common Reagents and Conditions:
Bromine (Br2): Used in the bromination step.
Acetic Anhydride: Used for acetylation.
Iron(III) Bromide (FeBr3): Catalyst for bromination.
Aqueous Base: Used for hydrolysis.
Major Products:
3-(2-Bromo-4-methylphenylamino)quinoline: Formed through palladium-catalyzed amination.
Amides: Formed through reactions with imidazo[1,2-a]pyridine-2-carboxylates.
類似化合物との比較
4-Bromo-2-methylaniline: Similar structure but with different positions of the bromine and methyl groups.
4-Bromoacetanilide: Contains an acetamide group instead of an amino group.
2-Bromo-5-methylaniline: Similar structure with the bromine and methyl groups in different positions.
Uniqueness: 2-Bromo-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in palladium-catalyzed amination and form complex organic compounds makes it valuable in synthetic chemistry .
特性
IUPAC Name |
2-bromo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRRJILIXQAAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060396 | |
| Record name | Benzenamine, 2-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-68-6 | |
| Record name | 2-Bromo-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-bromo-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-p-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7092 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-bromo-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-4-methylaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R3L8JW7L2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Bromo-4-methylaniline metabolized in the liver?
A1: Research on rat liver microsomes indicates that 2-Bromo-4-methylaniline undergoes several metabolic transformations. The primary pathways include side-chain C-hydroxylation, producing benzyl alcohols and benzaldehydes, and N-hydroxylation, leading to the formation of hydroxylamines and nitroso derivatives. Interestingly, aromatic ring hydroxylation appears to be a less prominent metabolic route [].
Q2: Does the type of halogen substituent influence the metabolism of halogenated 4-methylanilines?
A2: Yes, the nature of the halogen substituent at the 2-position significantly impacts the metabolic fate of 4-methylanilines. Studies comparing 2-fluoro-, 2-chloro-, and 2-bromo-4-methylaniline reveal that the rate of side-chain C-hydroxylation increases as follows: 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline < 2-bromo-4-methylaniline. Conversely, N-hydroxylation rates follow a different trend: 2-bromo-4-methylaniline < 2-fluoro-4-methylaniline < 2-chloro-4-methylaniline. This difference in metabolic handling could explain the observed higher mutagenicity of 2-chloro-4-methylaniline compared to its 2-bromo counterpart [].
Q3: What is a unique metabolic product observed during the microsomal metabolism of 2-halogenated 4-methylanilines?
A3: In addition to the common metabolic products, a novel class of metabolites identified as secondary amines, specifically halogenated N-(4'-aminobenzyl)-4-methylanilines, are generated during the microsomal metabolism of 2-halogenated 4-methylanilines. These secondary amines, alongside benzyl alcohols, represent major metabolic products for all three investigated 2-halogenated 4-methylanilines [].
Q4: Are there any spectroscopic studies on 2-Bromo-4-methylaniline?
A4: Yes, researchers have investigated the vibrational properties of 2-Bromo-4-methylaniline using both FTIR and FT-Raman spectroscopy. These experimental findings were further corroborated by theoretical calculations employing ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods [].
Q5: Can 2-Bromo-4-methylaniline be used as a starting material in organic synthesis?
A5: Absolutely, 2-Bromo-4-methylaniline serves as a valuable building block in multistep organic synthesis. For example, it is a key starting material in the large-scale synthesis of a PDE4 inhibitor. The synthetic route involves a series of reactions, including bromination, sulfone formation, methylation, Suzuki-Miyaura cross-coupling, and ultimately a Knoevenagel condensation with an appropriately functionalized oxadiazole derivative [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
